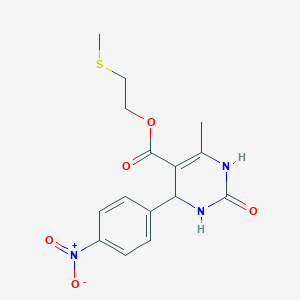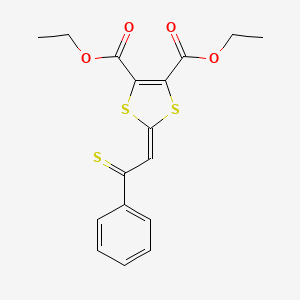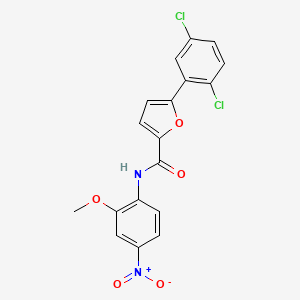![molecular formula C24H24N2O5S B4948739 methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4948739.png)
methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MDL-73811, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in many physiological and pathological processes.
Wirkmechanismus
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a competitive inhibitor of GSK-3, which means it binds to the enzyme's active site and prevents it from phosphorylating its substrates. GSK-3 regulates the activity of many downstream effectors, including transcription factors, cytoskeletal proteins, and cell cycle regulators. By inhibiting GSK-3, this compound can modulate these signaling pathways and affect various cellular processes, such as gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in different cell types and tissues. For example, it can enhance insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which may have implications for the treatment of diabetes. It can also promote cell survival and reduce inflammation in various cell types, including neurons and immune cells. However, the precise mechanisms underlying these effects are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages as a research tool, including its high potency and selectivity for GSK-3, its ability to cross the blood-brain barrier and affect neuronal function, and its well-established synthesis and characterization. However, it also has some limitations, such as its potential off-target effects on other kinases and the need for careful dosing and administration to avoid toxicity. Additionally, this compound may not be suitable for all experimental models or research questions, and alternative GSK-3 inhibitors or approaches may be more appropriate in some cases.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate and GSK-3 inhibition. One area of interest is the development of more selective and potent GSK-3 inhibitors that can overcome the limitations of this compound and target specific isoforms or domains of the enzyme. Another direction is the investigation of the downstream effectors and pathways that are modulated by GSK-3 inhibition, and the identification of new therapeutic targets for neurological and other diseases. Finally, the clinical translation of GSK-3 inhibitors, including this compound, for the treatment of human diseases is an important area of ongoing research and development.
Synthesemethoden
The synthesis of methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves several steps, including the condensation of 3,5-dimethylphenyl isocyanate with glycine, followed by the reaction with benzoic acid and sulfonyl chloride. The final product is obtained by methylation of the amino group with methyl iodide. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research, particularly in the field of neuroscience. GSK-3 is involved in many signaling pathways that regulate neuronal function and survival, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been shown to improve cognitive function and reduce neuropathology in animal models of these diseases, suggesting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-17-13-18(2)15-19(14-17)26(32(29,30)20-9-5-4-6-10-20)16-23(27)25-22-12-8-7-11-21(22)24(28)31-3/h4-15H,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPPXGKUKTGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
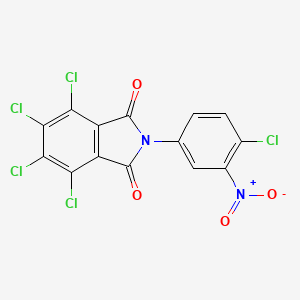
![ethyl 5-(2,5-dimethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4948680.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4948696.png)

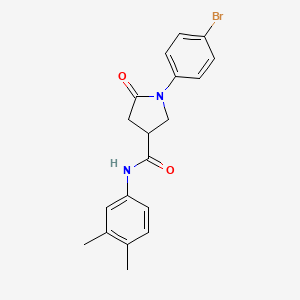
![5,5'-oxybis[2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4948712.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)
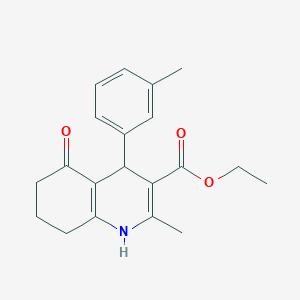
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)
